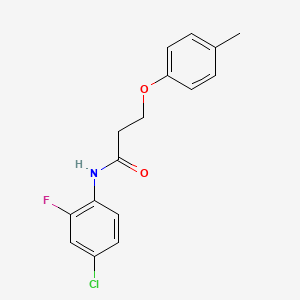![molecular formula C15H13N3O B5855684 3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5855684.png)
3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various areas of research, including medicinal chemistry, neuroscience, and biochemistry.
科学的研究の応用
3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various areas of research, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been studied for its potential as a tool to study the function of various ion channels and receptors. In biochemistry, this compound has been studied for its potential as a fluorescent probe to study protein-protein interactions.
作用機序
The mechanism of action of 3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it has been proposed that this compound acts as a modulator of various ion channels and receptors, including voltage-gated calcium channels and GABA receptors. This modulation can lead to changes in cellular signaling pathways, which can ultimately lead to changes in cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can modulate the activity of various ion channels and receptors, leading to changes in cellular signaling pathways. In vivo studies have shown that this compound can have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its high potency and selectivity for various ion channels and receptors. This allows for precise modulation of cellular signaling pathways, which can be useful in studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine. One direction is to further study the mechanism of action of this compound and its potential as a drug candidate for the treatment of various diseases. Another direction is to develop new synthetic methods to improve the yield and purity of this compound. Additionally, there is a need for further studies to determine the potential toxicity and side effects of this compound in vivo. Finally, there is a need for further studies to explore the potential of this compound as a tool for studying various cellular processes.
合成法
The synthesis of 3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine involves a multi-step process. The first step involves the reaction of 4-methylbenzyl hydrazine with ethyl 2-bromo-5-formylpyridine-3-carboxylate to form the intermediate compound, which is then reacted with hydroxylamine hydrochloride to form the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.
特性
IUPAC Name |
5-[(4-methylphenyl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11-4-6-12(7-5-11)9-14-17-15(18-19-14)13-3-2-8-16-10-13/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBZEGIEGPHWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5855606.png)



![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)


![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5855664.png)



